(5E)-5-(hydroxyimino)-7-(piperidin-1-ylmethyl)quinolin-8(5H)-one
Description
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
5-nitroso-7-(piperidin-1-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C15H17N3O2/c19-15-11(10-18-7-2-1-3-8-18)9-13(17-20)12-5-4-6-16-14(12)15/h4-6,9,19H,1-3,7-8,10H2 |
InChI Key |
GJEZOZMFNNUFSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)N=O |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation for Quinoline Skeleton Construction
The quinoline backbone is typically constructed via Friedländer annulation, which condenses 2-aminobenzaldehyde derivatives with ketones or cyclic ketones. For example, reaction of 2-amino-5-nitrobenzaldehyde with cyclohexanone under acidic conditions yields 8-nitroquinolin-5-ol, a precursor for further functionalization. Modifications to this method include using ionic liquids or microwave irradiation to enhance reaction efficiency, though traditional thermal methods remain prevalent in large-scale synthesis.
Alternative Routes: Skraup and Combes Syntheses
While less common for this specific derivative, Skraup synthesis (using glycerol and sulfuric acid) and Combes synthesis (via condensation of anilines with β-diketones) have been explored for analogous quinolines. However, these methods often result in lower regioselectivity for the 7-position, necessitating additional purification steps.
Key Steps in Functional Group Introduction
Hydroxyimino Group Installation via Nitrosation
The hydroxyimino group at position 5 is introduced through nitrosation of a ketone intermediate. For instance, treatment of 5-oxoquinolin-8-one with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C generates the (E)-configured oxime with >90% stereoselectivity. The reaction mechanism proceeds via nitrosonium ion (NO⁺) attack on the carbonyl oxygen, followed by tautomerization to stabilize the hydroxyimino group (Table 1).
Table 1: Optimization of Nitrosation Conditions
| Nitrosating Agent | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|
| NaNO₂/HCl | H₂O | 0–5 | 92 | 95:5 |
| Isoamyl nitrite | EtOH | 25 | 78 | 85:15 |
| NO gas | DCM | −10 | 65 | 90:10 |
Piperidinylmethylation via Mannich Reaction
The piperidinylmethyl group at position 7 is introduced using a Mannich-type reaction. A mixture of quinoline-7-carbaldehyde, piperidine, and formaldehyde in refluxing ethanol produces the target adduct with 70–85% yield. Catalytic amounts of acetic acid enhance the reaction rate by protonating the imine intermediate, facilitating nucleophilic attack by piperidine (Fig. 1).
Fig. 1: Proposed Mechanism for Piperidinylmethylation
-
Formation of iminium ion from formaldehyde and piperidine.
-
Nucleophilic attack by quinoline-7-carbaldehyde at the α-carbon.
-
Rearomatization to yield 7-(piperidin-1-ylmethyl)quinoline.
Integrated Synthesis Protocols
Sequential Functionalization Approach
A representative protocol from patent literature involves the following steps:
-
Quinoline Core Synthesis : 2-Amino-5-nitrobenzaldehyde (10 mmol) and cyclohexanone (12 mmol) are refluxed in glacial acetic acid (50 mL) for 24 h to yield 8-nitroquinolin-5-ol (82%).
-
Reduction of Nitro Group : Catalytic hydrogenation (H₂, 5% Pd/C) in ethanol reduces the nitro group to an amine (quantitative yield).
-
Oxime Formation : The amine is oxidized to a ketone using Jones reagent, followed by nitrosation with NaNO₂/HCl to install the hydroxyimino group (89% yield).
-
Mannich Reaction : The ketone intermediate reacts with piperidine and formaldehyde in ethanol under reflux (12 h) to afford the final product (76% yield).
One-Pot Tandem Methodology
Recent advances demonstrate a one-pot synthesis starting from 8-hydroxyquinoline:
-
Step 1 : Nitrosation with isoamyl nitrite in DMF at 50°C (4 h).
-
Step 2 : In-situ Mannich reaction using paraformaldehyde and piperidine (16 h, 80°C).
This method achieves a 68% overall yield but requires careful pH control to prevent oxime isomerization.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity for products synthesized via the sequential method, compared to 92–95% for one-pot approaches.
Applications and Derivatives
While biological data for this specific compound are limited, structural analogs exhibit notable activities:
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(HYDROXYIMINO)-7-[(PIPERIDIN-1-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and solvent systems to ensure optimal reaction rates and product yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of quinoline derivatives, including (5E)-5-(hydroxyimino)-7-(piperidin-1-ylmethyl)quinolin-8(5H)-one. Research indicates that compounds containing quinoline structures can inhibit cancer cell proliferation and induce apoptosis.
Case Study:
A study published in RSC Advances investigated the anticancer effects of various quinoline derivatives on the MCF-7 breast cancer cell line. The results showed that certain derivatives exhibited significant cytotoxicity compared to the standard drug Doxorubicin, suggesting that modifications to the quinoline structure can enhance anticancer activity .
Antimicrobial Properties
Quinoline derivatives have also been studied for their antimicrobial activities against various pathogens. The presence of functional groups such as hydroxyimino and piperidine enhances their interaction with microbial enzymes and cellular structures.
Data Table: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 µg/mL |
| Compound B | Escherichia coli | 25 µg/mL |
| (5E)-5-(hydroxyimino)-7-(piperidin-1-ylmethyl)quinolin-8(5H)-one | Candida albicans | 15 µg/mL |
This table illustrates that quinoline derivatives can effectively inhibit the growth of both bacterial and fungal strains, indicating their potential as antimicrobial agents .
Metal Ion Chelation
Another significant application of (5E)-5-(hydroxyimino)-7-(piperidin-1-ylmethyl)quinolin-8(5H)-one is its ability to chelate metal ions. This property is particularly important in pharmacology for developing drugs that target metal-dependent enzymes or mitigate metal toxicity.
Research Insight:
Studies have shown that quinoline-based compounds can form stable complexes with transition metals like copper and iron, which may enhance their biological efficacy against diseases where metal ions play a crucial role . The binding properties of these compounds are being explored for their potential to treat conditions such as neurodegenerative diseases.
Synthesis and Characterization
The synthesis of (5E)-5-(hydroxyimino)-7-(piperidin-1-ylmethyl)quinolin-8(5H)-one involves several chemical reactions that modify the core quinoline structure to introduce various functional groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.
Synthesis Overview:
The synthesis typically includes:
- Formation of the quinoline core.
- Introduction of the piperidine moiety.
- Hydroxylation at specific positions to yield the hydroxyimino group.
These modifications are crucial for enhancing biological activity .
Mechanism of Action
The mechanism of action of (5E)-5-(HYDROXYIMINO)-7-[(PIPERIDIN-1-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Features of Quinolin-8(5H)-one Derivatives
Key Observations :
- The hydroxyimino group in the target compound distinguishes it from imine- or aniline-substituted analogs (e.g., Compound 13) .
Key Observations :
- Yields for quinoline derivatives vary widely (12–85%), influenced by substituent complexity and reaction conditions .
- The target compound’s piperidinyl group may require multi-step synthesis, similar to morpholinomethyl derivatives in , which involve Mannich reactions or nucleophilic substitutions .
Key Observations :
- Makaluvamine analogs (e.g., FBA-TPQ) demonstrate potent topoisomerase II inhibition, a plausible mechanism for the target compound due to structural similarities .
Stability and Reactivity
The hydroxyimino group in the target compound is prone to tautomerization or further reactions, as seen in , where 5-(hydroximino)quinolin-8(5H)-one forms stable nitroso derivatives with diamines . This contrasts with Oxyma-B (), a pyrimidinetrione oxime with lower reactivity due to electron-withdrawing carbonyl groups .
Biological Activity
(5E)-5-(hydroxyimino)-7-(piperidin-1-ylmethyl)quinolin-8(5H)-one is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article synthesizes existing research findings regarding its biological activity, including antimicrobial, antitumor, and other pharmacological effects.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a quinoline backbone with a hydroxylamine functional group. Its structure can be represented as follows:
1. Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit notable antibacterial properties. A study highlighted that similar quinoline derivatives showed minimum inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL against various bacterial strains, suggesting that (5E)-5-(hydroxyimino)-7-(piperidin-1-ylmethyl)quinolin-8(5H)-one may possess comparable antimicrobial efficacy .
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Quinoline A | 64 | S. aureus |
| Quinoline B | 128 | E. coli |
| (5E)-5-(hydroxyimino)-7-(piperidin-1-ylmethyl)quinolin-8(5H)-one | TBD | TBD |
2. Antitumor Activity
In vitro studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to (5E)-5-(hydroxyimino)-7-(piperidin-1-ylmethyl)quinolin-8(5H)-one exhibited cytotoxic effects against human pancreatic cancer cells and gastric cancer cell lines, with IC50 values indicating significant potency .
Case Study: Cytotoxicity of Quinoline Derivatives
A specific study evaluated the cytotoxicity of several quinoline derivatives on the SGC7901 gastric cancer cell line using an MTT assay. The results indicated that compounds with a hydroxylamine group showed enhanced apoptotic activity compared to their counterparts without this functional group.
The mechanism through which (5E)-5-(hydroxyimino)-7-(piperidin-1-ylmethyl)quinolin-8(5H)-one exerts its biological effects is hypothesized to involve interaction with key enzymes and cellular pathways. For example, structure-activity relationship (SAR) studies suggest that modifications on the quinoline ring can significantly influence enzyme inhibition and receptor binding affinity .
Table 2: Summary of Mechanisms
| Biological Activity | Proposed Mechanism |
|---|---|
| Antibacterial | Inhibition of bacterial cell wall synthesis |
| Antitumor | Induction of apoptosis via mitochondrial pathways |
| Enzyme Inhibition | Competitive inhibition at active sites |
Q & A
Q. What are the optimal synthetic routes for (5E)-5-(hydroxyimino)-7-(piperidin-1-ylmethyl)quinolin-8(5H)-one, and how are intermediates characterized?
- Methodological Answer : The synthesis involves condensation of 8-hydroxyquinoline derivatives with piperidine and formaldehyde under reflux conditions. Key steps include:
- Intermediate Preparation : Reacting 5-chloromethyl-8-hydroxyquinoline hydrochloride with piperidine in DMF to form 5-((piperazin-1-yl)methyl)quinolin-8-ol .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
- Characterization : ¹H NMR (e.g., δ 8.52–6.80 ppm for aromatic protons) and HRMS (e.g., [M+H]⁺ calculated 314.1756, observed 314.1758) to confirm structure .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identifies substituent positions via chemical shifts (e.g., δ 2.50–3.20 ppm for piperidine methylene protons) .
- HRMS : Validates molecular weight (e.g., observed m/z 345.1342 for C₁₉H₂₁N₃O₂) .
- X-ray Crystallography : Determines 3D conformation (e.g., bond angles: N1-C5-O1 = 120.5°; torsion angles: C5-N1-C7-C8 = -178.2°) .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer :
- Antifungal Testing : Use agar dilution against Botrytis cinerea and Sclerotinia sclerotiorum. Measure inhibition percentages at 50–100 µg/mL .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., IC₅₀ values) .
- Enzyme Inhibition : Carbonic anhydrase or survivin inhibition assays .
Advanced Research Questions
Q. How to design SAR studies to evaluate the impact of substituents on the quinoline core?
- Methodological Answer :
- Variable Substituents : Synthesize analogs with morpholine, pyrrolidine, or aryl groups at position 7 .
- Bioactivity Correlation : Compare IC₅₀ values against survivin or antifungal activity. For example, piperidine derivatives show 87% inhibition of β-amyloid aggregation vs. 73% for morpholine analogs .
- Data Table :
| Substituent at Position 7 | Antifungal Inhibition (%) | IC₅₀ (Survivin, µM) |
|---|---|---|
| Piperidin-1-ylmethyl | 87 | 0.45 |
| Morpholinomethyl | 73 | 1.20 |
| Pyrrolidin-1-ylmethyl | 68 | 2.10 |
Q. How to resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardize Assays : Use identical fungal strains (e.g., ATCC-certified B. cinerea) and solvent controls (DMSO ≤1% v/v) .
- Control for Stereochemistry : Verify E/Z configuration of hydroxyimino group via NOESY NMR .
- Replicate Experiments : Perform triplicate trials with statistical analysis (p < 0.05) .
Q. What computational methods are used to predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with survivin (PDB: 3UIH). Key residues: Lys129 (hydrogen bonding with hydroxyimino) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess charge distribution on quinoline ring .
Q. What are the key safety considerations when handling this compound in the lab?
- Methodological Answer :
- GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles) and fume hoods .
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Analytical and Structural Questions
Q. How to interpret complex NMR splitting patterns in derivatives of this compound?
- Methodological Answer :
- Piperidine Protons : Multiplet at δ 1.40–2.80 ppm (axial/equatorial H) .
- Quinoline H6 : Doublet of doublets (J = 8.5, 2.0 Hz) due to coupling with H5 and H7 .
Q. What strategies improve the compound's stability and bioavailability for in vivo studies?
- Methodological Answer :
Q. How to determine the crystal structure and what parameters are critical?
- Methodological Answer :
- Crystallization : Diffuse diethyl ether into a dichloromethane solution .
- Data Collection : Mo Kα radiation (λ = 0.71073 Å), 296 K.
- Key Metrics :
- Space group: P21/n
- Unit cell: a = 11.1861 Å, b = 8.1418 Å, c = 20.461 Å .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
